molecular formula C20H26N4O4 B2849341 1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034223-77-1

1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No. B2849341
CAS RN: 2034223-77-1
M. Wt: 386.452
InChI Key: KUHJITHGLKGGDP-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea, commonly known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Urease Inhibitors in Medical Research

Urease is an enzyme implicated in serious infections such as those caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for effective urease inhibitors has led to the examination of various compounds, including urea derivatives. These studies aim to identify novel treatments for these infections, given the limitations and side effects associated with current therapies like acetohydroxamic acid. This highlights the potential application of urea derivatives in developing safer and more effective urease inhibitors for medical use (Kosikowska & Berlicki, 2011).

Urea Derivatives in Enzymatic Biosensors

Urea, a product of nitrogen metabolism in humans, can indicate various health conditions when present in abnormal concentrations. Research into urea biosensors has explored using urease (Urs) as a bioreceptor element for detecting urea levels. These biosensors utilize different nanoparticles and carbon materials for enzyme immobilization, aiming to improve the sensitivity and reliability of urea concentration measurements. This application is critical in diagnosing and monitoring conditions like kidney dysfunction and urinary tract obstructions, showcasing the utility of urea derivatives in health diagnostics (Botewad et al., 2021).

Urea-based Drug Design

The unique hydrogen bonding capabilities of ureas make them an integral functional group in drug design, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Urea derivatives have been incorporated into small molecules displaying a wide range of bioactivities, including modulating biological targets like kinases, proteases, and epigenetic enzymes. This underscores the role of urea in medicinal chemistry, where its inclusion can significantly enhance drug efficacy and safety (Jagtap et al., 2017).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-26-17-8-3-14(11-18(17)27-2)12-23-20(25)24-15-4-6-16(7-5-15)28-19-13-21-9-10-22-19/h3,8-11,13,15-16H,4-7,12H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHJITHGLKGGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

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